![molecular formula C18H13N3 B15170783 4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline](/img/structure/B15170783.png)
4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline is a complex organic compound that features both pyrrole and quinoline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline typically involves multi-step organic reactions. One common method includes the condensation of pyrrole derivatives with quinoline precursors under specific conditions. For instance, the Paal-Knorr pyrrole synthesis can be employed to generate the pyrrole ring, which is then coupled with a quinoline derivative through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Catalytic processes, such as those involving metal catalysts or organocatalysts, are often utilized to enhance reaction efficiency and selectivity . The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls or carboxyls.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the compound to their corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents, acylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction can produce quinoline-2-ylmethanol derivatives .
Aplicaciones Científicas De Investigación
4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism of action of 4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The compound’s ability to intercalate into DNA or interact with proteins can also contribute to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrole-quinoline derivatives and heterocyclic compounds such as:
- Pyrrolo[1,2-a]quinoline
- Quinolinyl-pyrazoles
- Pyrrolopyrazine derivatives
Uniqueness
4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness can result in different reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C18H13N3 |
|---|---|
Peso molecular |
271.3 g/mol |
Nombre IUPAC |
4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline |
InChI |
InChI=1S/C18H13N3/c1-2-6-15-13(5-1)14(9-12-21-15)18(16-7-3-10-19-16)17-8-4-11-20-17/h1-12,19H/b18-17+ |
Clave InChI |
RUNFVXYRIFUMGV-ISLYRVAYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CC=N2)/C(=C\3/C=CC=N3)/C4=CC=CN4 |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=N2)C(=C3C=CC=N3)C4=CC=CN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



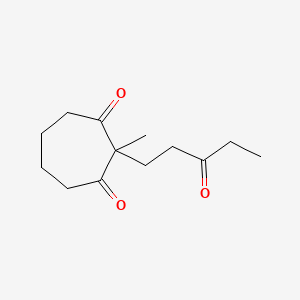
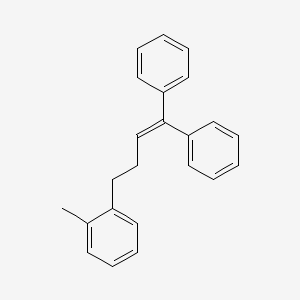
![1,1'-Dimethoxy-9,9'-spirobi[xanthene]](/img/structure/B15170728.png)
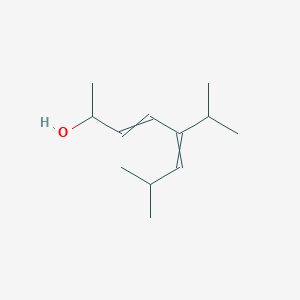
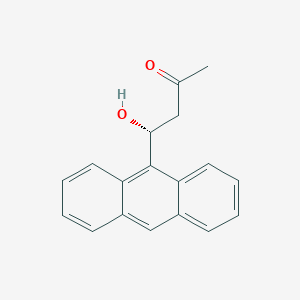
![7-[1-(2-Nitrophenyl)ethoxy]-2H-1-benzopyran-2-one](/img/structure/B15170751.png)
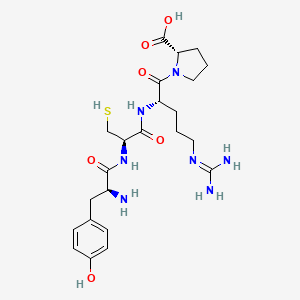
![2-Chloro-3-{1-[8-methoxy-2,2-bis(4-methoxyphenyl)-2H-naphtho[1,2-b]pyran-5-yl]propoxy}-3-oxopropanoate](/img/structure/B15170758.png)
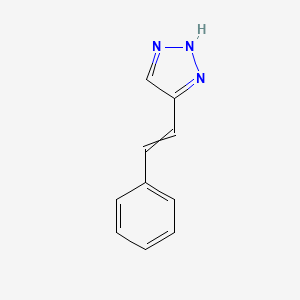
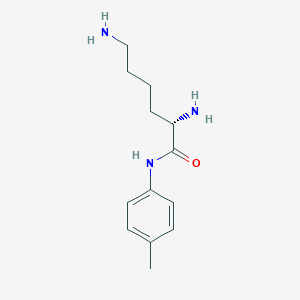
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclopentylurea](/img/structure/B15170792.png)
![1-Azabicyclo[2.2.2]octan-3-one, 2-[(3-methoxyphenyl)methylene]-, (2Z)-](/img/structure/B15170794.png)
![[4-Butyl-3-(trifluoromethyl)oct-3-en-1-yn-1-yl]benzene](/img/structure/B15170800.png)
